2-(2-Ethyl-1,3-dioxolan-2-yl)phenol
Description
Historical and Current Perspectives on Phenol-Dioxolane Systems
Phenolic compounds have long been a cornerstone of organic chemistry, recognized for their unique acidity and reactivity. researchgate.net The introduction of a dioxolane ring, a cyclic acetal (B89532), to a phenolic structure serves multiple purposes in synthetic chemistry. Historically, the 1,3-dioxolane (B20135) group has been widely employed as a protecting group for aldehydes and ketones due to its stability under various reaction conditions and its straightforward introduction and removal. The synthesis of such systems typically involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. This fundamental transformation has been a staple in organic synthesis for decades.
In a contemporary context, phenol-dioxolane systems are investigated for more than just their protective capabilities. Research has expanded to explore the biological activities of these hybrid molecules, with studies indicating potential applications in medicinal chemistry. The specific substitution on both the phenol (B47542) and dioxolane rings can significantly influence the molecule's properties and potential applications.
Structural Features and their Significance in Chemical Reactivity
The structure of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol is characterized by a phenolic hydroxyl group at the ortho position relative to a 2-substituted-1,3-dioxolane ring. This specific arrangement has several implications for its chemical reactivity:
The Phenolic Group: The hydroxyl group imparts acidic properties to the molecule and activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position. The ortho position is sterically hindered by the adjacent dioxolane moiety. The phenolic proton is also available for reactions such as etherification and esterification.
The Dioxolane Ring: This five-membered ring typically adopts an envelope or twisted conformation. The stability of the dioxolane ring is a key feature, although it can be cleaved under acidic conditions to regenerate the parent ketone, in this case, 2'-hydroxypropiophenone (B1664087).
The proximity of the phenolic hydroxyl group to the dioxolane ring may allow for intramolecular hydrogen bonding, which can influence the compound's physical properties, such as its boiling point and solubility, as well as its chemical reactivity.
A probable synthetic route to this compound involves the acid-catalyzed ketalization of 2'-hydroxypropiophenone with ethylene glycol. This reaction is typically performed with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
Hypothetical Synthesis Reaction:
This image is a hypothetical representation of the synthesis and is for illustrative purposes only.
Broad Research Areas and Academic Relevance
While direct research on this compound is limited, its structural motifs suggest relevance in several research areas:
Organic Synthesis: As a protected form of 2'-hydroxypropiophenone, it can be a useful intermediate in multi-step syntheses where the reactivity of the ketone needs to be masked. The phenolic hydroxyl group can be modified while the ketone is protected, and the ketone can be deprotected at a later stage.
Materials Science: Phenolic resins are an important class of polymers. The incorporation of dioxolane-containing phenolic derivatives could potentially be used to modify the properties of such polymers.
Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables are populated with hypothetical data based on the properties of structurally related compounds for illustrative purposes.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280-290 °C (at 760 mmHg) |
| Melting Point | N/A (liquid at room temp.) |
| Density | ~1.1 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone (B3395972), dichloromethane); sparingly soluble in water. |
Table 2: Hypothetical Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-6.8 (m, 4H, Ar-H), 5.5 (s, 1H, OH), 4.1-3.9 (m, 4H, OCH₂CH₂O), 1.9 (q, 2H, CH₂CH₃), 0.9 (t, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155 (Ar-C-OH), 130-115 (Ar-C), 110 (C-O-C), 65 (OCH₂CH₂O), 30 (CH₂CH₃), 8 (CH₂CH₃) |
| IR (KBr, cm⁻¹) | 3400 (br, O-H), 3050 (Ar C-H), 2970, 2880 (Aliphatic C-H), 1600, 1490 (C=C aromatic), 1250 (C-O), 1100 (C-O-C) |
| Mass Spectrometry (EI) | m/z 194 (M⁺), 165, 149, 121, 93 |
Disclaimer: The data presented in these tables is hypothetical and intended for illustrative purposes only. It is based on the expected chemical shifts and fragmentation patterns for a molecule of this structure and has not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92071-60-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-2-11(13-7-8-14-11)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
CCCIWZCMRBOUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Ethyl 1,3 Dioxolan 2 Yl Phenol and Its Analogues
Classical and Contemporary Synthetic Routes for Dioxolane Formation
The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of the synthesis of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol and related compounds. This is typically achieved through the acetalization of a carbonyl compound with a 1,2-diol.
Acid-Catalyzed Condensation of Phenolic Precursors with Ethylene (B1197577) Glycol
The most common and direct method for synthesizing this compound involves the acid-catalyzed condensation of a phenolic precursor, such as 2-hydroxy-substituted aldehydes or ketones, with ethylene glycol. imist.maorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the formation of the desired dioxolane, the water generated during the reaction must be removed. organic-chemistry.org
A standard laboratory procedure employs a Dean-Stark apparatus in conjunction with a refluxing solvent like toluene (B28343) to continuously separate water. organic-chemistry.org A variety of acid catalysts can be employed, including homogeneous acids like p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), as well as heterogeneous solid acid catalysts such as acidic resins, montmorillonite (B579905) clays, and zeolites. imist.maamazonaws.com For instance, the synthesis of 2-(4-formylphenyl)-1,3-dioxolane has been achieved by reacting terephthalaldehyde (B141574) with ethylene glycol in toluene using p-toluenesulfonic acid as a catalyst, resulting in a 68.5% yield.
The choice of catalyst can significantly influence the reaction conditions and outcomes. While homogeneous catalysts are often effective, they can lead to issues with corrosion, product purification, and environmental concerns. imist.ma Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture through simple filtration, contributing to more sustainable processes. imist.ma
Utilization of Protecting Group Chemistry for Phenolic Hydroxyl Functionality
In the synthesis of complex molecules containing a phenolic hydroxyl group, it is often necessary to protect this functionality to prevent its interference with subsequent reaction steps. libretexts.org The hydroxyl group is reactive towards a wide range of reagents, and its protection is a key strategy in multi-step organic synthesis. libretexts.orgscirp.org
Various protecting groups are available for phenolic hydroxyls, including ethers, silyl (B83357) ethers, esters, and carbonates. scirp.orghighfine.com The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal once its protective role is fulfilled. libretexts.org For example, silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are commonly used, with their stability varying based on the steric bulk of the substituents on the silicon atom. highfine.com While a TBDMS group might be cleaved under certain oxidative esterification conditions, a bulkier TIPS group can remain intact. scirp.org Similarly, benzyl (B1604629) (Bn) and benzoyl (Bz) groups have been shown to be stable under such conditions. scirp.org
The introduction of these protecting groups typically involves reaction of the phenol (B47542) with the corresponding halide (e.g., benzyl bromide, benzoyl chloride) or other activating agent in the presence of a base. highfine.com Deprotection strategies are specific to the protecting group used and can involve acidic or basic hydrolysis, hydrogenolysis, or fluoride-ion-mediated cleavage for silyl ethers. highfine.com
Regioselective and Stereoselective Synthetic Approaches
For more complex analogues of this compound, particularly those with multiple hydroxyl groups or stereocenters, regioselective and stereoselective synthetic methods are crucial. Regioselectivity, the control of which functional group reacts, is important when multiple reactive sites are present. For instance, in the ketalization of diols, the formation of a five-membered dioxolane ring is often favored over a six-membered dioxane ring.
Stereoselectivity, the control of the spatial arrangement of atoms, is critical in the synthesis of chiral molecules. Chiral 1,3-dioxolanes can be prepared from chiral diols or by using chiral catalysts. d-nb.info For example, a chemoenzymatic cascade has been developed to produce chiral diols from aliphatic aldehydes, which are then converted to highly stereoselective dioxolanes using a ruthenium molecular catalyst. d-nb.info Another approach involves the use of chiral binaphthyldiimine-Ni(II) complexes to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org The stereochemical outcome of reactions involving chiral dioxolane acetals can be influenced by the structure of their Lewis acid complexes in solution. acs.org
Advanced Synthesis Techniques
To address the growing demand for more efficient, scalable, and environmentally friendly chemical processes, advanced synthesis techniques are being increasingly applied to the production of dioxolanes and their derivatives.
Continuous Flow Reactor Systems for Scalable Production
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govuc.pt This technology offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and easier scalability. nih.govuc.pt
Sustainable and Eco-Friendly Catalytic Methods in Synthesis
The development of sustainable and eco-friendly catalytic methods is a major focus in modern organic synthesis. This includes the use of catalysts that are recyclable, derived from renewable resources, and operate under mild conditions.
In the context of dioxolane synthesis, several green catalytic approaches have been explored. The use of solid acid catalysts, as mentioned earlier, is a key strategy for sustainable production due to their ease of separation and reusability. amazonaws.com For example, tungsten oxide supported on boehmite has been shown to be an effective catalyst for the acetalization of glycerol (B35011) to produce dioxolanes. amazonaws.com Microwave-assisted synthesis offers a solvent-free and rapid method for producing dioxolanes, significantly reducing reaction times and energy consumption compared to conventional heating. acs.org For instance, the synthesis of 2,2-dimethyl-1,3-dioxolane (B146691) (DMD) and its derivatives has been achieved in high yields under microwave irradiation without the need for a solvent. acs.org
Furthermore, biocatalysis and chemo-enzymatic cascades represent a frontier in sustainable synthesis. nih.gov These methods utilize enzymes, which are biodegradable and operate under mild conditions, to perform highly selective transformations. d-nb.info The combination of biocatalysis with chemocatalysis in a single organic solvent has been demonstrated for the synthesis of dioxolanes, showcasing a sustainable route that can utilize biomass and CO₂ as starting materials. nih.gov
Post-Synthetic Derivatization Pathways
The strategic derivatization of the parent molecule can unlock a wide array of novel compounds with tailored characteristics. The phenolic and dioxolane moieties offer distinct reactive handles for chemical transformation.
The phenolic hydroxyl group is a versatile functional group that can undergo a variety of chemical transformations. These modifications are often employed to alter the molecule's polarity, acidity, and biological activity. pjmhsonline.com The reactivity of the phenol allows for derivatization through several key pathways.
One of the most common modifications is O-alkylation to form ethers. For instance, methylation of the hydroxyl group can increase the molecule's lipophilicity, which may enhance its ability to penetrate biological membranes. pjmhsonline.com This reaction is typically achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Another significant modification is esterification , where the phenol is reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form a phenyl ester. This transformation can serve as a protecting group strategy or be used to introduce specific functionalities.
The aromatic ring itself can also be modified, although the presence of the hydroxyl group directs the regioselectivity of electrophilic aromatic substitution reactions, primarily to the ortho and para positions. However, given that the parent molecule is already substituted at the ortho position, further substitution will be directed by both existing groups.
The antioxidant properties of phenols are strongly linked to the hydrogen-donating ability of the hydroxyl group. mdpi.com Chemical modifications that replace the hydroxyl hydrogen, such as etherification or esterification, will predictably alter this antioxidant capacity. pjmhsonline.com
Table 1: Selected Derivatization Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group | Key Outcome |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether | Increases lipophilicity, removes H-bonding donor capability. pjmhsonline.com |
| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester | Acts as a protecting group, introduces new functionalities. |
| Electrophilic Substitution | Halogenating agent (e.g., Br₂), Lewis acid | Halogenated Phenol | Introduces halogen atoms to the aromatic ring. |
The 1,3-dioxolane ring in this compound is a cyclic ketal. Ketal groups are primarily used as protecting groups for ketones or aldehydes because they are stable under neutral to basic conditions but can be readily removed under acidic conditions. wikipedia.org
The primary transformation of the dioxolane ring is its hydrolysis (deprotection) to regenerate the parent ketone. This is a crucial step in multi-step syntheses where the ketone functionality needed to be masked during a previous reaction. The reaction is typically carried out using aqueous acid. acs.org The Lewis acid copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has also been shown to be effective in cleaving dioxolane groups, particularly in acid-sensitive molecules. acs.org
Beyond its role as a protecting group, the dioxolane moiety can undergo other transformations. For example, ring-opening polymerizations of related dioxolane structures, such as 1,3-dioxolane-4-ones, can produce functional polyesters. rsc.org While not a direct derivatization of the intact ring, it highlights the potential for the dioxolane structure to serve as a monomer precursor. In some contexts, the dioxolane ring itself can be formed from a suitable precursor, such as the reaction of an epoxide with a carbonyl group, which can then be expanded to a different ring system like a dioxane. wikipedia.org
Table 2: Key Transformations Involving the Dioxolane Ring
| Transformation | Conditions | Resulting Structure | Purpose |
| Ketal Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., Cu(OTf)₂) | Ketone | Unmasking the ketone functionality for further reactions. wikipedia.orgacs.org |
| Ring-Expansion | (In related systems) e.g., via epoxide rearrangement | Dioxane | Synthesis of different heterocyclic systems. wikipedia.org |
| Radical Addition | (In related systems) Thiol-promoted addition to imines | Protected α-amino aldehydes | C-C bond formation at the dioxolane ring. organic-chemistry.org |
The synthesis of specific stereoisomers is critical in many areas of chemistry. For a molecule like this compound, chirality can be introduced at several positions. The carbon atom at the 2-position of the dioxolane ring (the ketal carbon) is a potential stereocenter if the two oxygen atoms are part of a chiral diol or if the substituents at this position are different.
Substrate-controlled synthesis is a strategy where the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction. youtube.com For example, if a chiral diol is used to form the dioxolane ring, its stereochemistry can influence subsequent reactions on other parts of the molecule.
Alternatively, auxiliary-controlled synthesis involves temporarily attaching a chiral group (an auxiliary) to the molecule to direct the stereochemistry of a reaction. youtube.com After the reaction, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the phenolic oxygen to direct a reaction on the aromatic ring or a side chain, after which the auxiliary is cleaved.
Stereochemical control can also be achieved using chiral catalysts in asymmetric synthesis. For example, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze the asymmetric cycloaddition between carbonyl ylides and aldehydes to produce chiral 1,3-dioxolanes with high enantioselectivity. organic-chemistry.org Such a strategy could be adapted to produce enantiomerically enriched analogues of this compound. The choice of stereochemistry in polymer precursors has been shown to significantly control the mechanical properties and degradation rates of the final material, demonstrating the importance of stereochemical control. acs.org
Table 3: Strategies for Stereochemical Control
| Strategy | Description | Example Application |
| Substrate Control | Existing stereocenter in the molecule directs the formation of a new stereocenter. youtube.com | Using a chiral diol (e.g., derived from tartaric acid) to form a chiral dioxolane ring. |
| Auxiliary Control | A temporary chiral group is attached to guide a stereoselective reaction and is later removed. youtube.com | Attaching a chiral ester to the phenol to direct an ortho-lithiation/substitution reaction. |
| Chiral Catalysis | An external chiral catalyst promotes the formation of one enantiomer over the other. organic-chemistry.org | Asymmetric synthesis of the dioxolane ring using a chiral Lewis acid or organocatalyst. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution Proton (¹H) NMR for Connectivities and Proton Environments
High-resolution ¹H NMR spectroscopy would be instrumental in identifying the various proton environments within 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol. The spectrum would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) protons of the dioxolane ring, and the ethyl group's methylene and methyl protons. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling) would allow for the definitive assignment of each proton. For instance, the protons on the dioxolane ring would likely appear as a complex multiplet, while the ethyl group would present as a quartet and a triplet.
Carbon-13 (¹³C) NMR, DEPT, and 2D NMR (COSY, HMQC, HMBC) for Carbon Skeleton Delineation
To map out the carbon framework of the molecule, ¹³C NMR spectroscopy is essential. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. Further clarification of the carbon signals would be achieved using Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Two-dimensional (2D) NMR techniques are critical for establishing the precise connectivity of the atoms. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, confirming, for example, the connection between the methylene and methyl protons of the ethyl group. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively. These 2D NMR techniques would be vital in unequivocally assembling the molecular structure by linking the ethyl group and the phenol ring to the central dioxolane moiety.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice for assessing the purity of a sample of this compound and confirming its identity. In this technique, the sample is first vaporized and separated based on its components' boiling points and interactions with the gas chromatography column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a chemical fingerprint for identification.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the molecular ion. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₄O₃, by matching the experimentally measured exact mass to the theoretically calculated mass.
X-ray Crystallography for Definitive Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, the crystallographic data of the closely related parent compound, 2-(1,3-dioxolan-2-yl)phenol (B1331385), provides significant insight into the solid-state conformation and intermolecular interactions. The structural parameters of this analog are expected to closely mirror those of the title compound.
Analysis of Dioxolane Ring Conformations and Aromatic Ring Planarity
The crystal structure of 2-(1,3-dioxolan-2-yl)phenol reveals specific geometric arrangements of its constituent rings. researchgate.net The dioxolane ring, a five-membered heterocyclic acetal (B89532), typically adopts a non-planar conformation to minimize steric strain. wikipedia.org In the case of 2-(1,3-dioxolan-2-yl)phenol, the dioxolane ring assumes an envelope conformation. researchgate.net This is a common conformation for substituted dioxolanes. In this arrangement, four of the ring atoms are essentially coplanar, while the fifth atom deviates from this plane. Specifically, one of the oxygen atoms in the dioxolane ring is displaced from the plane formed by the other four atoms. researchgate.net
The aromatic phenol ring, as expected, is planar. The planarity of the benzene (B151609) ring is a fundamental characteristic, arising from the sp² hybridization of the carbon atoms and the delocalized π-electron system. The geometric parameters, including bond lengths and angles, of the phenol and dioxolane moieties in 2-(1,3-dioxolan-2-yl)phenol fall within the usual ranges for such structures. researchgate.net
Table 1: Selected Crystallographic Data for 2-(1,3-dioxolan-2-yl)phenol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.792(2) |
| b (Å) | 8.4610(6) |
| c (Å) | 11.845(3) |
| β (°) | 103.49(2) |
Data sourced from a study on 2-(1,3-dioxolan-2-yl)phenol, a close structural analog. researchgate.net
Characterization of Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding plays a crucial role in the solid-state architecture of phenolic compounds. In the crystal structure of 2-(1,3-dioxolan-2-yl)phenol, a significant intermolecular hydrogen bond is observed. researchgate.net The hydroxyl group of the phenol moiety acts as a hydrogen bond donor, while one of the oxygen atoms of the dioxolane ring of an adjacent molecule serves as the acceptor. This O—H···O hydrogen bond links the molecules into infinite zigzag chains that propagate along the crystallographic a-axis. researchgate.net
While the primary reported interaction for 2-(1,3-dioxolan-2-yl)phenol is intermolecular, the potential for intramolecular hydrogen bonding in phenolic derivatives is well-documented. nih.govchempap.orgresearchgate.net This typically occurs when a suitable hydrogen bond acceptor is positioned ortho to the hydroxyl group. In the case of this compound, an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and one of the oxygen atoms of the dioxolane ring. However, the observed crystal packing of the parent compound favors the intermolecular interaction. The specific conformation adopted in the solid state is often a balance between the formation of stable intramolecular interactions and the optimization of intermolecular packing efficiency. In some related molecules, such as 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, an intramolecular O—H···O hydrogen bond between the hydroxyl donor and a ketal oxygen atom is indeed observed. researchgate.net
Table 2: Hydrogen Bonding Parameters in Related Phenol Derivatives
| Compound | Interaction Type | Donor-Acceptor Distance (Å) |
|---|---|---|
| 2-(1,3-dioxolan-2-yl)phenol | Intermolecular O—H···O | Not specified |
| 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | Intramolecular O—H···O | 2.6820(12) |
Data for 2-(1,3-dioxolan-2-yl)phenol from a crystallographic study. researchgate.net Data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol from a crystallographic study. researchgate.net
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies
Reactivity Profiles of the Phenolic Moiety
The phenolic portion of the molecule, consisting of a hydroxyl group attached to a benzene (B151609) ring, is electron-rich and thus highly reactive towards certain classes of reagents.
Phenols are susceptible to oxidation, and this reactivity is a cornerstone of their chemical profile. The oxidation of phenols can proceed through various mechanistic pathways, often involving the formation of a phenoxyl radical as a key intermediate. This process can be initiated by a range of chemical oxidants or electrochemical methods. For 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol, oxidation primarily targets the hydroxyl group and the activated aromatic ring.
The initial step in many phenol (B47542) oxidation reactions is the abstraction of the hydrogen atom from the hydroxyl group, which can occur via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. nih.gov In a HAT mechanism, a single kinetic step involves the transfer of both a proton and an electron. In a PCET mechanism, the proton and electron transfers are concerted but originate from different orbitals. nih.gov The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
This radical can then undergo further reactions, such as dimerization to form C-C or C-O coupled products. However, in the presence of stronger oxidizing agents, such as chromic acid or Fremy's salt (potassium nitrosodisulfonate), the phenol can be oxidized to a quinone. researchgate.net For this compound, oxidation would likely yield the corresponding ortho-benzoquinone, as the para-position is blocked. The general transformation is depicted below.
Table 1: Proposed Products of Phenol Oxidation
| Starting Material | Oxidizing Agent | Major Product |
|---|
It is important to note that strong oxidizing conditions might also affect the 1,3-dioxolane (B20135) ring, especially if strong Lewis acids are generated or present, which can enhance the sensitivity of acetals towards oxidants. organic-chemistry.org
The hydroxyl group of a phenol is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to it. researchgate.netbyjus.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. thieme-connect.delibretexts.org
In the case of this compound, the hydroxyl group at position C1 directs substitution to C2 (ortho), C4 (para), and C6 (ortho). However, the C2 position is already substituted with the bulky 2-ethyl-1,3-dioxolan-2-yl group. This substituent will exert significant steric hindrance, making electrophilic attack at the C6 position the most likely outcome for ortho substitution. The para position (C4) is sterically unencumbered and electronically activated, making it a highly favorable site for substitution.
Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield a mixture of C4 (para) and C6 (ortho) substituted products, with the para isomer often predominating due to reduced steric hindrance. libretexts.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Major Product | Minor Product |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-2-(2-ethyl-1,3-dioxolan-2-yl)phenol | 6-Nitro-2-(2-ethyl-1,3-dioxolan-2-yl)phenol |
| Halogenation | Br⁺, Cl⁺ | 4-Halo-2-(2-ethyl-1,3-dioxolan-2-yl)phenol | 6-Halo-2-(2-ethyl-1,3-dioxolan-2-yl)phenol |
The choice of solvent can also influence the product distribution. For instance, in the halogenation of phenols, non-polar solvents tend to favor monohalogenation, whereas polar solvents like water can lead to polysubstitution. byjus.com
Chemical Transformations of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring in the title compound is a cyclic acetal (B89532) formed from a ketone (specifically, the ethyl ketone moiety of 2'-hydroxypropiophenone) and ethylene (B1197577) glycol. Its reactivity is characteristic of acetals, being stable to bases and nucleophiles but labile in the presence of acid.
The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and the diol. This reaction is reversible, and to drive it to completion, an excess of water is typically used. youtube.com The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of ethylene glycol, yields the ketone.
This deprotection is a fundamental transformation in synthetic chemistry where the dioxolane has been used to mask a carbonyl group. The hydrolysis can be achieved under mild acidic conditions, for example, with dilute aqueous solutions of strong acids like HCl or H₂SO₄, or with Lewis acids in the presence of water. organic-chemistry.orgwikipedia.org Kinetic studies on the hydrolysis of related 2-aryl-substituted dithianes (sulfur analogues of dioxolanes) show that the reaction proceeds via rapid formation of an adduct with the acid, followed by a slower, rate-determining ring-opening step. rsc.org A similar general kinetic pattern is expected for this compound.
Table 3: Conditions for Dioxolane Hydrolysis
| Reagent System | Conditions | Product |
|---|---|---|
| Aqueous HCl or H₂SO₄ | Room temperature or gentle heating | 2'-Hydroxypropiophenone (B1664087) |
| Acetic acid / water | Heating | 2'-Hydroxypropiophenone |
| Lewis Acids (e.g., FeCl₃, TMSI) | Anhydrous or aqueous workup | 2'-Hydroxypropiophenone |
Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions under specific conditions. Reductive cleavage can be achieved using reagents like diisobutylaluminium hydride (DIBALH) or other hydride reagents in the presence of a Lewis acid. These reactions typically open the acetal to form a mono-protected diol (a hydroxy ether). The regioselectivity of such openings in substituted dioxolanes is often controlled by steric and electronic factors, with the hydride attacking the less hindered carbon or being directed by chelation to a nearby functional group. researchgate.net
Rearrangements of the 1,3-dioxolane ring itself are not common but can be induced. For instance, treatment with strong Lewis acids can generate the oxocarbenium ion intermediate, which, in the absence of a suitable external nucleophile, could potentially trigger intramolecular reactions or rearrangements if a suitable participating group is present elsewhere in the molecule. nih.gov In the cationic ring-opening polymerization of 1,3-dioxolane, the formation of cyclic structures is a known side reaction, indicating the propensity of intermediates to undergo cyclization. researchgate.net
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its favorable stability profile. Its efficacy stems from its inertness to a wide range of reagents and conditions under which other functional groups must react. thieme-connect.de
The dioxolane ring in this compound is stable to:
Basic conditions: It is unaffected by strong bases like hydroxides, alkoxides, or organometallic reagents (e.g., Grignard or organolithium reagents).
Nucleophilic attack: It resists attack by most nucleophiles.
Reductive conditions: It is stable to many reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) and complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org
Oxidizing conditions: It is generally stable to many common oxidizing agents, although very strong oxidants under acidic conditions can cleave the ring. organic-chemistry.org
This stability allows for selective transformations on other parts of the molecule. For example, the phenolic hydroxyl group could be alkylated, acylated, or used to direct electrophilic substitution on the aromatic ring while the ketone functionality remains protected. Subsequently, the ketone can be regenerated by simple acid hydrolysis, demonstrating the strategic value of the dioxolane group in complex, multi-step syntheses.
Detailed Mechanistic Investigations of Organic Reactions
Mechanistic studies provide profound insights into the pathways of chemical transformations, revealing the energetic and structural details of how reactants become products. For a molecule like this compound, investigations would typically focus on the stability and reactions of the dioxolane ring and the influence of the phenolic group.
Kinetic studies quantify the rates of chemical reactions, offering evidence for proposed mechanisms. For the dioxolane moiety, a key reaction is acid-catalyzed hydrolysis, which regenerates the parent ketone (2-hydroxypropiophenone) and ethylene glycol. The mechanism involves protonation of one of the dioxolane oxygens, followed by rate-determining ring cleavage to form a resonance-stabilized oxocarbenium ion. nih.govgla.ac.ukchemistrysteps.com
Studies on related acetals and ketals show that the reaction kinetics are first-order and highly sensitive to the electronic properties of substituents on the aromatic ring. nih.gov For instance, Hammett correlations for the hydrolysis of substituted benzylidene acetals yield a large, negative ρ value (around -4.06), indicating substantial positive charge buildup in the transition state, consistent with the formation of a cationic intermediate. nih.gov Electron-donating groups on the phenol ring would be expected to accelerate this hydrolysis, while electron-withdrawing groups would retard it.
While gas-phase kinetic data for the specific title compound is unavailable, studies on the reaction of the parent 1,3-dioxolane with hydroxyl radicals have been conducted. rsc.org These experiments, using techniques like pulsed laser photolysis and laser-induced fluorescence, provide Arrhenius expressions that describe the temperature dependence of the reaction rate. rsc.org Such fundamental data is crucial for atmospheric chemistry and combustion modeling. rsc.orgresearchgate.net
Table 1: Representative Rate Coefficient Data for Gas-Phase Reactions of 1,3-Dioxolane with OH Radicals rsc.org
| Temperature (K) | Rate Coefficient (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |
| 298 | 11.1 ± 0.9 |
| 243 | 7.9 ± 0.7 |
| 372 | 13.0 ± 1.2 |
| Arrhenius Expression | k = (6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T] |
This data pertains to the unsubstituted 1,3-dioxolane and serves as a baseline for understanding the reactivity of the dioxolane ring system.
The central intermediate in many reactions involving the dioxolane group, such as acid-catalyzed hydrolysis or reductive cleavage with Lewis acids, is the oxocarbenium ion. nih.govcdnsciencepub.com The formation of this resonance-stabilized cation is generally considered the rate-determining step. nih.govgla.ac.uk Its stability is paramount to the reaction's feasibility. For this compound, the intermediate would be a tertiary cation, which is relatively stable.
The transition state leading to this intermediate involves significant C-O bond stretching and positive charge development. nih.gov Studies on the hydrolysis of related cyclic ketals have shown that ring strain can influence the transition state energy. For example, compared to an acyclic acetone (B3395972) ketal, the hydrolysis of a cyclopentanone (B42830) ketal is about two times slower, and a cyclohexanone (B45756) ketal is about seven times slower, which is attributed to differences in torsional strain between the ground state and the transition state. nih.govresearchgate.net
In the reverse reaction, acetal formation, the transition state involves the nucleophilic attack of the diol onto the protonated carbonyl group. The mechanism and catalysis of acetal and ketal hydrolysis have been extensively reviewed, forming a cornerstone of physical organic chemistry. acs.org
Single Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor, generating radical intermediates. libretexts.orgyoutube.com Metals like sodium or lithium can act as electron donors to electrophilic carbonyl compounds, forming a radical anion known as a ketyl. libretexts.org
While the dioxolane protects the carbonyl in this compound, the phenolic moiety itself is susceptible to SET oxidation. The one-electron oxidation of phenols can proceed via a concerted proton-coupled electron transfer (PCET), where the electron transfer and proton transfer from the hydroxyl group occur in a single kinetic step. nih.gov This is particularly relevant for intramolecularly hydrogen-bonded phenols. In a model system, the oxidation of a hydrogen-bonded phenol by an aminium radical cation was shown to have a primary kinetic isotope effect (kH/kD = 2.4), supporting a concerted mechanism over a stepwise process involving an initial electron transfer to form a phenol radical cation. nih.gov Such SET processes can initiate radical-based carbonylation or other coupling reactions. acs.orgdiva-portal.org
Stereochemical Aspects in Reactions of Dioxolane-Phenol Derivatives
The true stereochemical potential of this compound is realized when considering the reactivity of its parent ketone, 2-hydroxypropiophenone (B1664086). The dioxolane serves as a protecting group, and upon its removal, the resulting ketone can undergo a variety of stereoselective reactions at the α-carbon.
The aldol (B89426) reaction is a powerful method for C-C bond formation that can create up to two new stereocenters. pharmacy180.com When the enolate of 2-hydroxypropiophenone reacts with an aldehyde, a pair of diastereomers, syn and anti, can be formed. pharmacy180.comyoutube.com The stereochemical outcome is dictated by the geometry of the enolate (E or Z) and the nature of the cation in the transition state.
According to the Zimmerman-Traxler model, the reaction proceeds through a six-membered, chair-like transition state. harvard.edulmu.de
A (Z)-enolate generally leads to the syn-aldol product.
An (E)-enolate generally leads to the anti-aldol product.
This selectivity arises from minimizing steric interactions in the chair transition state, specifically the 1,3-diaxial interaction between the substituent on the enolate (the ethyl group in this case) and the substituent on the aldehyde. harvard.edu The use of boron enolates often leads to higher diastereoselectivity compared to lithium enolates because the shorter B-O bonds create a more compact transition state, amplifying steric repulsions. pharmacy180.comyoutube.com
The regioselective and stereoselective generation of an enolate from the parent ketone is the critical first step in achieving stereocontrol. bham.ac.uk Deprotonation of 2-hydroxypropiophenone can be achieved with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). wikipedia.orgmasterorganicchemistry.com The geometry of the resulting lithium enolate (E vs. Z) is influenced by factors such as the base, solvent, and additives.
Table 2: Factors Influencing Enolate Geometry for Stereocontrolled Synthesis bham.ac.ukimperial.ac.uk
| Factor | Favors Kinetic (E)-Enolate | Favors Thermodynamic (Z)-Enolate |
| Base | Bulky bases (e.g., LDA, LHMDS) | Smaller bases, often allowing for equilibration |
| Solvent | Aprotic solvents (e.g., THF) | Protic solvents or coordinating additives (e.g., HMPA) that break up aggregates |
| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures that allow for equilibration to the more stable isomer |
| Cation | Lithium often favors a "closed" transition state for deprotonation | Strongly coordinating cations or additives can lead to an "open" transition state |
This table provides general guidelines for controlling enolate geometry, which is a prerequisite for diastereoselective aldol reactions.
Highly diastereoselective coupling reactions have been demonstrated using enolates derived from chiral acetal-protected glycolic acids, which serve as excellent models for the principles that would govern the reactivity of the title compound's derivatives. nih.gov By carefully selecting the reaction conditions, it is possible to control the formation of specific stereoisomers, a cornerstone of modern asymmetric synthesis. princeton.edu
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies of Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) are employed to determine the electronic structure and optimized molecular geometry. nih.gov
For the related compound 2-(1,3-dioxolan-2-yl)phenol (B1331385), X-ray crystallography reveals that the dioxolane ring adopts an envelope conformation. researchgate.net In this conformation, one of the oxygen atoms is significantly out of the plane formed by the other four atoms. researchgate.net The geometric parameters, such as bond lengths and angles, are generally within expected ranges. researchgate.net Theoretical calculations for similar dioxolane structures, often using the B3LYP functional with a 6-31G* or higher basis set, can reproduce these experimental geometries with high accuracy. researchgate.net These studies provide a detailed picture of the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's interactions.
Below is a representative table of calculated geometrical parameters for a dioxolane derivative, illustrating the type of data obtained from quantum mechanical calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C-C (phenol) | ~1.39 Å |
| C-O (phenol) | ~1.36 Å | |
| C-O (dioxolane) | ~1.43 Å | |
| C-C (dioxolane) | ~1.52 Å | |
| Bond Angle | C-C-C (phenol) | ~120° |
| C-O-C (dioxolane) | ~106° | |
| O-C-O (dioxolane) | ~105° |
Conformational Landscape Analysis and Energy Minima Determination
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. lumenlearning.com For 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol, flexibility exists in the orientation of the phenol (B47542) group relative to the dioxolane ring and the rotation of the ethyl group. The dioxolane ring itself has distinct low-energy conformations.
Computational studies on 1,3-dioxolane (B20135) derivatives show that the ring typically exists in two main conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry). researchgate.net Ab initio calculations have shown that for some 2,2-disubstituted 1,3-dioxolanes, an unsymmetrical envelope form can be the most stable conformation, representing the global energy minimum. researchgate.net The energy difference between these conformers is generally small, often just a few kJ/mol, allowing for rapid interconversion at room temperature. pharmacy180.com The presence of bulky substituents like the ethyl and hydroxyphenyl groups will influence the relative energies of these conformers due to steric hindrance. lumenlearning.com
Table 2: Illustrative Relative Energies of 1,3-Dioxolane Conformations (Note: The energy values are representative based on studies of substituted dioxolanes and are not specific to the title compound.)
| Conformer | Point Group | Relative Energy (kJ/mol) | Stability Ranking |
|---|---|---|---|
| Unsymmetrical Envelope | C1 | 0.0 | Most Stable |
| Symmetrical Envelope | Cs | +14.2 | Intermediate |
Simulation of Reaction Pathways and Transition State Geometries
Theoretical modeling can be used to simulate potential reaction pathways, providing insights into reaction mechanisms and kinetics. This involves locating the transition state (TS) structures, which are the high-energy saddle points on the potential energy surface that connect reactants to products.
For molecules containing ester or ether linkages, computational methods like DFT and MP2 have been used to study decomposition mechanisms. researchgate.net For instance, the decomposition of related glycidic esters has been shown to proceed through a concerted six-membered cyclic transition state. researchgate.net For this compound, plausible simulated reactions could include the acid-catalyzed hydrolysis of the dioxolane (ketal) group. Computational modeling of this reaction would involve identifying the structures of the protonated intermediates and the transition states for ring opening. The calculated activation energies (the energy difference between the reactant and the transition state) would predict the feasibility and rate of the reaction.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which aids in the structural elucidation of new compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). longdom.org Theoretical chemical shifts are often calculated relative to a standard like tetramethylsilane (B1202638) (TMS) and then compared to experimental spectra. This comparison can confirm assignments of specific signals to particular atoms in the molecule. longdom.org
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as C-O stretching, C-H bending, or phenyl ring vibrations. By comparing the computed spectrum with experimental FT-IR and FT-Raman spectra, a detailed and accurate assignment of the observed vibrational bands can be achieved. longdom.org
Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts (Note: This table is for illustrative purposes to show the application of computational methods.)
| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (quaternary, dioxolane) | 108.5 | 109.2 |
| CH₂ (dioxolane) | 64.8 | 65.1 |
| C-OH (phenol) | 155.1 | 154.7 |
| CH₂ (ethyl) | 28.9 | 29.3 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their flexibility and interactions with a solvent.
MD simulations can model this compound in various solvent environments (e.g., water, chloroform) to understand how the solvent affects its conformational preferences. Studies on similar molecules like phenol have used MD to investigate their permeation through biological membranes and to calculate properties like the free energy of solvation. 193.6.1 For the title compound, MD could reveal the preferred orientations of the phenol and ethyl groups in solution and map the free energy landscape of its conformational changes, providing a dynamic picture that complements the static view from quantum mechanics.
Computational Insights into Reactivity and Selectivity
Computational modeling provides significant insights into the chemical reactivity and selectivity of a molecule.
Reactivity: The electronic structure calculated by quantum mechanics highlights regions of high and low electron density. The distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO location indicates sites susceptible to electrophilic attack (e.g., the electron-rich phenol ring), while the LUMO location suggests sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. longdom.org
Selectivity: In reactions where multiple products are possible, computational modeling can predict which product is more likely to form (selectivity). By calculating the activation energies for all possible reaction pathways, the path with the lowest energy barrier can be identified as the most favorable. Conformational analysis also plays a role; the most stable or most reactive conformer may preferentially lead to a specific product, explaining stereoselectivity or regioselectivity. lumenlearning.com For this compound, this could be applied to electrophilic substitution reactions on the phenol ring, predicting whether substitution is favored at the ortho or para positions relative to the hydroxyl group.
A thorough investigation for scientific literature and data concerning the chemical compound This compound reveals a significant lack of specific research pertaining to its advanced applications in the fields outlined. Extensive searches have not yielded specific information on its role as a strategic building block in complex organic synthesis, its contributions to catalysis and supramolecular chemistry, or its applications in polymer science and functional materials.
The provided outline requires detailed research findings for the following areas:
Construction of Natural Product Cores and Bioactive Scaffolds
Precursor for Advanced Organic Materials
Design of Ligands for Metal-Catalyzed Reactions
Organocatalytic Applications of Phenol-Dioxolane Structures
Research in Polymer Science and Functional Materials
Therefore, the content for the specified sections on advanced research applications cannot be provided at this time due to the absence of published findings for this particular compound.
Advanced Research Applications and Role in Contemporary Chemistry
Research in Polymer Science and Functional Materials
Monomer Design for Tailored Polymer Architectures
The structure of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol makes it an intriguing candidate for monomer design, enabling the synthesis of polymers with precisely controlled architectures. The dioxolane group, a cyclic acetal (B89532), serves as a latent carbonyl functional group, which can be deprotected under acidic conditions. This feature, combined with the reactive phenolic hydroxyl group, allows for its incorporation into various polymer backbones through different polymerization techniques.
Researchers have extensively studied the polymerization of monomers containing the 1,3-dioxolane (B20135) group. Cationic ring-opening polymerization (CROP) is a common method employed for 1,3-dioxolane and its derivatives. cdnsciencepub.comescholarship.org This technique can lead to the formation of poly(1,3-dioxolane) (pDXL), a polymer known for its unique properties. escholarship.orgacs.org The ability to control the polymerization of dioxolane-containing monomers opens up pathways to complex polymer architectures such as block and graft copolymers. cdnsciencepub.com For instance, living polymerization techniques allow for the sequential addition of different monomers, leading to well-defined block copolymers. cdnsciencepub.com The phenolic group on this compound could potentially initiate the ring-opening polymerization of other cyclic monomers, or it could be modified to introduce a polymerizable group, thereby acting as a functional monomer in chain-growth polymerizations.
The synthesis of sustainable and functional polymers is a significant area of research. Monomers derived from ring-closed α-hydroxyacids, known as 1,3-dioxolane-4-ones (DOX), can be polymerized via ring-opening polymerization to produce a wide range of functional poly(α-hydroxy acid)s (PAHAs). rsc.org This highlights the versatility of the dioxolane ring system in creating biodegradable and functional polymers. rsc.org The design of such monomers is crucial for developing materials with tailored degradation profiles and specific functionalities for advanced applications.
| Polymerization Method | Monomer Type | Resulting Polymer Architecture | Key Features | Reference |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | 1,3-Dioxolane, 1,3-Dioxepane | Homopolymers, Block Copolymers, Graft Copolymers | Can achieve "living" polymerization characteristics, allowing for molecular weight control and synthesis of complex architectures. | cdnsciencepub.com |
| Reversible-Deactivation Cationic Ring-Opening Polymerization (RD-CROP) | 1,3-Dioxolane | Ultra-High-Molecular-Weight Homopolymers | Enables the synthesis of polymers with significantly enhanced mechanical properties. | escholarship.org |
| Ring-Opening Polymerization (ROP) | 1,3-Dioxolane-4-ones (DOX) | Functional Poly(α-hydroxy acid)s (PAHAs) | Produces sustainable polymers from monomers that are easily prepared and tolerant of various functional groups. | rsc.org |
| Copolymerization | Vinyl monomers with 1,3-dioxolane groups | Copolymers | Allows for the calculation of reactivity ratios (Q and e values) to predict copolymer composition. | capes.gov.br |
Development of Novel Polymeric Materials with Dioxolane Inclusions
The incorporation of dioxolane units into polymer chains leads to materials with novel and highly desirable properties. Poly(1,3-dioxolane) (pDXL) itself is a prime example, being a water-soluble polymer that exhibits both pH- and temperature-sensitivity. acs.org This stimuli-responsive behavior makes it a valuable component in the design of "smart" materials, such as functional hydrogels and nanoparticles for drug delivery and other biomedical applications. acs.orgrsc.orgpsu.edulongdom.org
A significant breakthrough in this area is the development of ultra-high-molecular-weight (UHMW) pDXL. escholarship.org By employing a reversible-deactivation cationic ring-opening polymerization (RD-CROP) system, researchers have synthesized pDXL with molecular weights exceeding 1000 kDa. escholarship.org These UHMW polymers exhibit remarkable mechanical properties, with tensile performance comparable to that of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a material known for its exceptional strength and toughness. escholarship.org A key advantage of UHMW pDXL is its chemical recyclability; the polymer can be efficiently depolymerized back to its monomer, 1,3-dioxolane, which addresses critical environmental concerns related to plastic waste. escholarship.org
The inclusion of the phenolic group, as in this compound, adds another layer of functionality. Phenolic compounds are known for their antioxidant properties and their ability to interact with biological systems. researchgate.netnih.gov Polymers derived from this monomer could therefore possess inherent bioactivity or be used as platforms for creating stimuli-responsive materials that react to changes in their environment, such as pH, which can trigger the cleavage of the dioxolane ring and release of a ketone or aldehyde.
| Material | Key Property | Potential Application | Underlying Chemistry | Reference |
|---|---|---|---|---|
| Poly(1,3-dioxolane) (pDXL) | pH- and temperature-sensitivity | Functional hydrogels, nanoparticles, smart coatings | The polymer chain comprises alternating hydrophilic and hydrophobic units, leading to controlled self-assembly in aqueous solutions. | acs.orgrsc.org |
| Ultra-High-Molecular-Weight pDXL (UHMW pDXL) | Excellent mechanical properties, chemical recyclability | Sustainable high-performance thermoplastics | High degree of polymer entanglement due to very long macromolecular chains. | escholarship.org |
| Polymers from Dioxolane-4-ones (DOX) | Biodegradability, functional group tolerance | Biomedical materials, sustainable plastics | Ring-opening polymerization of monomers derived from α-hydroxyacids. | rsc.org |
Investigations in Bio-Chemical Interactions and Molecular Probes
The dual functionality of this compound, combining a phenolic hydroxyl group and a protected ketone, makes it and its derivatives valuable tools in studying biochemical interactions and in the design of molecular probes.
Studies on Molecular Recognition and Binding Mechanisms
Molecular recognition is fundamental to virtually all biological processes, involving specific non-covalent interactions between molecules. The phenolic group in this compound is a key player in this context. Phenols are well-known to act as hydrogen bond donors, a critical interaction in the binding of molecules to biological targets like proteins and nucleic acids. nih.gov Furthermore, the aromatic ring can participate in π-π stacking interactions, which are also crucial for molecular recognition. researchgate.net
Design and Development of Chemiluminescent and Fluorescent Probes (based on analogous systems)
The development of molecular probes that signal the presence of specific analytes through changes in light emission is a vibrant area of chemical biology. frontiersin.orgnih.gov Phenolic structures are central to the design of many such probes.
In the realm of chemiluminescence , probes based on 1,2-dioxetanes are particularly prominent. nih.govnih.gov A common design strategy involves masking the phenol (B47542) group of a dioxetane luminophore with a trigger specific to an analyte or enzyme. nih.gov The enzymatic or chemical cleavage of this trigger releases the phenolate, which is a highly efficient emitter of light upon decomposition of the dioxetane ring. nih.govnih.gov This "turn-ON" mechanism provides a high signal-to-noise ratio, making these probes extremely sensitive. nih.gov For example, chemiluminescent probes have been designed to detect species like hydrogen sulfide (B99878) (H₂S) in living animals. nih.gov A molecule like this compound could serve as a scaffold for such a probe, where the dioxolane protects a group that, upon cleavage, initiates a cascade leading to light emission.
Emerging Research Frontiers and Future Perspectives
Innovations in Green Chemistry for Synthesis and Application
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to develop more environmentally benign and efficient processes. The synthesis of 2-(2-Ethyl-1,3-dioxolan-2-yl)phenol and its derivatives is an area ripe for the application of these principles.
Microwave-Assisted Synthesis: Traditional acid-catalyzed acetalization reactions for producing dioxolanes often require prolonged reaction times and the use of hazardous solvents. acs.org Microwave-assisted organic synthesis (MAOS) presents a compelling alternative, offering rapid heating, shorter reaction times, and often solvent-free conditions. acs.orgsemanticscholar.orgtandfonline.com The synthesis of dioxolane derivatives has been shown to be efficiently achieved under microwave irradiation, sometimes in the presence of solid acid catalysts like montmorillonite (B579905) clay K10. acs.orgsemanticscholar.org This approach could be readily adapted for the synthesis of this compound, potentially leading to higher yields and a significantly reduced environmental footprint.
Biocatalysis: The use of enzymes in chemical synthesis offers unparalleled selectivity and mild reaction conditions. mdpi.comnih.gov Lipases, for instance, are widely used for esterification and transesterification reactions and could be employed to modify the phenolic group of this compound to create novel derivatives with tailored properties. mdpi.comnih.gov Furthermore, enzymes like tyrosinase can be used for the biotransformation of phenolic compounds, opening avenues for creating novel bioactive molecules. nih.gov The development of whole-cell biocatalysts could also provide a sustainable route for the synthesis and functionalization of this compound. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Dioxolane Formation
| Methodology | Catalyst | Conditions | Advantages | Potential for this compound |
| Conventional Heating | p-Toluenesulfonic acid | Reflux in toluene (B28343) | Well-established | Feasible but less "green" |
| Microwave-Assisted | Montmorillonite K10 | Solvent-free, 10-30 min | Fast, efficient, eco-friendly acs.org | High potential for green synthesis |
| Biocatalytic | Lipases, Tyrosinases | Aqueous media, mild temp. | High selectivity, sustainable mdpi.comnih.gov | Promising for functionalization |
Exploration of Unprecedented Reactivity and Transformation Pathways
The unique juxtaposition of a phenol (B47542) and a protected ketone in this compound suggests a rich and largely unexplored reaction chemistry.
Photocatalytic Transformations: The phenolic moiety is susceptible to photocatalytic oxidation. mdpi.comacs.org Utilizing semiconductor photocatalysts like TiO2 or Bi-based oxides could lead to the controlled degradation or functionalization of the aromatic ring. mdpi.com This could be a pathway to synthesize novel derivatives or to be used in environmental remediation applications for related phenolic compounds. The presence of the dioxolane group may influence the reaction pathways and product distribution in these photocatalytic processes.
Ring-Opening and Expansion Reactions: While the 1,3-dioxolane (B20135) ring is generally stable, it can undergo ring-opening polymerization under certain catalytic conditions. rsc.orgrsc.org Exploring the controlled ring-opening of the dioxolane in this compound could lead to the synthesis of novel polymers with pendant phenolic groups, which could have interesting material properties. Furthermore, reactions that induce ring expansion could lead to the formation of dioxane systems. wikipedia.org
Ortho-Functionalization: The phenolic hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions. However, modern catalytic methods, such as palladium-catalyzed C-H activation, can enable unprecedented regioselectivity. nih.gov Applying such methods to this compound could allow for selective functionalization at positions that are not easily accessible through classical methods, opening up a vast new chemical space.
Synergistic Approaches Combining Experimental and Computational Studies
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research and gaining deeper mechanistic insights.
DFT Studies for Mechanistic Elucidation: Density Functional Theory (DFT) calculations have proven invaluable in studying the properties and reactivity of phenolic compounds and dioxolanes. nih.govresearchgate.netacs.org For this compound, DFT can be used to:
Predict spectroscopic properties (NMR, IR) to aid in characterization. researchgate.net
Calculate bond dissociation enthalpies and proton affinities to understand its antioxidant potential. researchgate.netacs.org
Model reaction pathways and transition states to elucidate mechanisms of novel transformations.
Determine pKa values to understand its acidic properties. mdpi.com
QSAR for Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. acs.org By combining computational descriptors with experimental data from analogous compounds, it may be possible to design new molecules with enhanced antibacterial, antifungal, or other biological activities. researchgate.netdoaj.orgnih.gov
Table 2: Potential Computational Studies on this compound
| Computational Method | Application | Expected Insights |
| DFT | Geometry Optimization & Frequencies | Prediction of stable conformers and vibrational spectra. |
| DFT | Reaction Pathway Modeling | Understanding reaction mechanisms and predicting product selectivity. |
| DFT/Molecular Dynamics | Solvation Effects | Simulating behavior in different solvent environments. |
| QSAR | Biological Activity Prediction | Designing new derivatives with desired biological properties. acs.org |
Potential in Advanced Chemical Technologies and Interdisciplinary Research
The unique bifunctional nature of this compound makes it a promising candidate for a variety of applications in advanced technologies and interdisciplinary research.
Materials Science: The phenolic hydroxyl group can be a key component in the synthesis of polymers such as polyesters and polycarbonates. The presence of the dioxolane moiety could impart unique properties to these polymers, such as altered solubility, thermal stability, or degradability. Furthermore, the ability to deprotect the ketal to reveal a ketone offers a handle for post-polymerization modification.
Medicinal Chemistry and Agrochemicals: Many biologically active compounds contain phenol and dioxolane substructures. researchgate.netnih.govnih.gov The compound 2-(1,3-dioxolan-2-yl)phenol (B1331385) is a known precursor to the insecticide Dioxacarb. This suggests that this compound and its derivatives could be explored for their potential as new pharmaceutical or agrochemical agents. Their biological activity could be fine-tuned through chemical modification of the phenolic ring or the ethyl group.
Corrosion Inhibition: Phenolic compounds have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces. mdpi.com Computational studies on related phenols suggest that the hydroxyl groups and the aromatic ring play a key role in this process. mdpi.com this compound could be a candidate for developing new, environmentally friendly corrosion inhibitors.
Q & A
Q. What experimental and theoretical approaches elucidate structure-antioxidant relationships?
- Methodology :
- DPPH/ABTS assays : Quantify radical scavenging activity (IC values) and compare with analogues (e.g., t-butyl-substituted derivatives) .
- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to antioxidant efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
